5-[(2-Chlorobenzyl)sulfanyl]-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole
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Overview
Description
5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl, furan, and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chlorophenyl Methyl Sulfide: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide.
Synthesis of the Furan Derivative: The furan ring is introduced through a cyclization reaction involving furfural and an appropriate reagent.
Formation of the Oxazole Ring: The oxazole ring is synthesized via a cyclization reaction involving an amide and a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2-BROMOPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE
- 5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE
Uniqueness
The uniqueness of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
Properties
Molecular Formula |
C21H16ClNO4S2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
InChI |
InChI=1S/C21H16ClNO4S2/c1-14-8-10-16(11-9-14)29(24,25)20-21(27-19(23-20)18-7-4-12-26-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3 |
InChI Key |
ZTFZUOOCKUHSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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